molecular formula C7H7F3N2O2S B2866879 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2167645-72-7

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B2866879
CAS No.: 2167645-72-7
M. Wt: 240.2
InChI Key: UKWZWXPDUCRRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. These compounds are known for their unique chemical properties and are widely used in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity to the molecule, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3). The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the synthesis process. Additionally, the use of recyclable catalysts and green chemistry principles can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for deprotonation, acids like hydrochloric acid (HCl) for protonation, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the methyl and trifluoromethyl groups on the pyridine ring enhances its chemical versatility, making it a valuable compound in various applications .

Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-5(15(11,13)14)3-12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWZWXPDUCRRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.